molecular formula C8H18ClN B6217155 methyl[(1-methylcyclopentyl)methyl]amine hydrochloride CAS No. 348165-66-2

methyl[(1-methylcyclopentyl)methyl]amine hydrochloride

Cat. No. B6217155
CAS RN: 348165-66-2
M. Wt: 163.7
InChI Key:
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Description

Methyl[(1-methylcyclopentyl)methyl]amine hydrochloride (MCMAH) is an organic compound that is commonly used in laboratory experiments. It is a cyclic amine with a molecular formula of C7H15N•HCl and a molecular weight of 147.69 g/mol. MCMAH is a colorless liquid with a low odor and a slight bitter taste. It is soluble in water, alcohol, and other organic solvents. MCMAH is a versatile compound that has a wide range of applications in scientific research and laboratory experiments.

Scientific Research Applications

Methyl[(1-methylcyclopentyl)methyl]amine hydrochloride has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as polymers and pharmaceuticals. It is also used in the synthesis of polymers for materials science applications. methyl[(1-methylcyclopentyl)methyl]amine hydrochloride is also used in the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and pyrroles.

Mechanism of Action

Methyl[(1-methylcyclopentyl)methyl]amine hydrochloride is an organic compound that acts as a nucleophile in organic reactions. It is capable of forming covalent bonds with electrophiles, such as carbonyl compounds, and can also act as a leaving group in substitution reactions.
Biochemical and Physiological Effects
methyl[(1-methylcyclopentyl)methyl]amine hydrochloride is not known to have any direct biochemical or physiological effects. However, it can be used to synthesize organic compounds that can have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The main advantages of using methyl[(1-methylcyclopentyl)methyl]amine hydrochloride in laboratory experiments are its versatility and low cost. It is a relatively safe compound to work with and can be used to synthesize a wide range of compounds. The main limitation is that it is not soluble in all solvents and can react with certain compounds.

Future Directions

In the future, methyl[(1-methylcyclopentyl)methyl]amine hydrochloride could be used in the synthesis of new materials for medical applications, such as drug delivery systems. It could also be used in the synthesis of new drugs, such as antibiotics and antivirals. Additionally, methyl[(1-methylcyclopentyl)methyl]amine hydrochloride could be used in the synthesis of new polymers for use in a variety of industries, such as electronics and automotive. Finally, methyl[(1-methylcyclopentyl)methyl]amine hydrochloride could be used in the development of new catalysts for use in organic synthesis.

Synthesis Methods

Methyl[(1-methylcyclopentyl)methyl]amine hydrochloride is typically synthesized by the reaction of methylcyclopentane and methylamine hydrochloride. The reaction is conducted in the presence of a catalyst, such as sodium hydroxide, and the product is collected after distillation. The reaction is shown below:
Methylcyclopentane + Methylamine hydrochloride → methyl[(1-methylcyclopentyl)methyl]amine hydrochloride

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl[(1-methylcyclopentyl)methyl]amine hydrochloride involves the reaction of 1-methylcyclopentene with formaldehyde and hydrogen cyanide to form 1-cyanomethyl-1-methylcyclopentane. This intermediate is then reduced with sodium borohydride to form 1-(aminomethyl)-1-methylcyclopentane, which is further methylated with methyl iodide to form the final product, methyl[(1-methylcyclopentyl)methyl]amine. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.", "Starting Materials": [ "1-methylcyclopentene", "formaldehyde", "hydrogen cyanide", "sodium borohydride", "methyl iodide", "hydrochloric acid" ], "Reaction": [ "1. 1-methylcyclopentene is reacted with formaldehyde and hydrogen cyanide in the presence of a catalyst to form 1-cyanomethyl-1-methylcyclopentane.", "2. The intermediate 1-cyanomethyl-1-methylcyclopentane is then reduced with sodium borohydride to form 1-(aminomethyl)-1-methylcyclopentane.", "3. 1-(aminomethyl)-1-methylcyclopentane is then methylated with methyl iodide to form methyl[(1-methylcyclopentyl)methyl]amine.", "4. The amine product is then reacted with hydrochloric acid to form the hydrochloride salt, methyl[(1-methylcyclopentyl)methyl]amine hydrochloride." ] }

CAS RN

348165-66-2

Molecular Formula

C8H18ClN

Molecular Weight

163.7

Purity

95

Origin of Product

United States

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